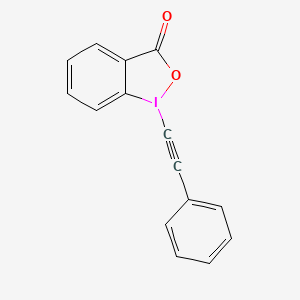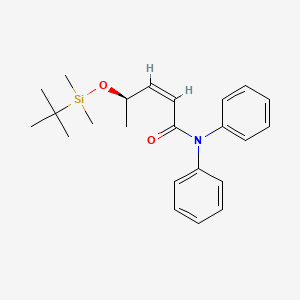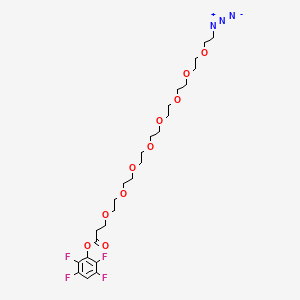
Azido-PEG8-TFP ester
描述
Azido-PEG8-TFP ester is a compound widely used in the field of click chemistry. It is a polyethylene glycol-based linker that contains an azide group and a tetrafluorophenyl ester group. This compound is particularly valuable in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .
作用机制
Target of Action
Azido-PEG8-TFP ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are marked for degradation by the ubiquitin-proteasome system . The compound acts as a linker in PROTACs, connecting two essential ligands: one for an E3 ubiquitin ligase and the other for the target protein .
Mode of Action
The compound contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction is a key part of “click chemistry”, a term used to describe a variety of high-yield reactions. The compound can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
The compound plays a crucial role in the ubiquitin-proteasome system, a major pathway for protein degradation in cells . By linking a ligand for an E3 ubiquitin ligase with a ligand for the target protein, the compound enables the selective degradation of specific proteins . This can affect various biochemical pathways depending on the target protein, leading to a range of downstream effects.
Pharmacokinetics
The compound’s peg (polyethylene glycol) base may enhance its water solubility, reduce its immunogenicity, and increase its hydrodynamic volume , potentially impacting its bioavailability.
Result of Action
The primary result of the compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the function of the degraded protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt that pathway and alleviate disease symptoms.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the efficiency of the CuAAc and SPAAC reactions may depend on the presence and concentration of copper or other catalysts . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Azido-PEG8-TFP ester typically involves the reaction of polyethylene glycol with azide and tetrafluorophenyl ester groups. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the process is usually carried out at room temperature. The reaction is facilitated by the presence of a base, such as triethylamine, to neutralize the by-products formed during the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity .
化学反应分析
Types of Reactions: Azido-PEG8-TFP ester undergoes several types of chemical reactions, primarily involving its azide and tetrafluorophenyl ester groups. The most notable reactions include:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with a strained alkyne group, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN)
Common Reagents and Conditions:
CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO₄) and a reducing agent like sodium ascorbate, in a solvent such as water or a water-alcohol mixture
SPAAC: Does not require a catalyst and can be carried out in various solvents, including aqueous and organic solvents
Major Products:
科学研究应用
Azido-PEG8-TFP ester has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules through click chemistry reactions
Biology: Employed in the development of PROTACs for targeted protein degradation
Medicine: Investigated for its potential in drug development and targeted therapies
Industry: Utilized in the production of advanced materials and bioconjugates
相似化合物的比较
Azido-PEG8-TFP ester is unique due to its combination of azide and tetrafluorophenyl ester groups, which enable efficient click chemistry reactions and stable conjugate formation. Similar compounds include:
Azido-PEG4-TFP ester: A shorter polyethylene glycol linker with similar functional groups.
Azido-PEG12-TFP ester: A longer polyethylene glycol linker with similar functional groups.
Azido-PEG8-NHS ester: Contains an N-hydroxysuccinimide ester group instead of a tetrafluorophenyl ester group.
These similar compounds differ primarily in the length of the polyethylene glycol linker and the type of ester group, which can affect their reactivity and suitability for different applications.
属性
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37F4N3O10/c26-20-19-21(27)24(29)25(23(20)28)42-22(33)1-3-34-5-7-36-9-11-38-13-15-40-17-18-41-16-14-39-12-10-37-8-6-35-4-2-31-32-30/h19H,1-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPUCGMOWKDMAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37F4N3O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001110890 | |
| Record name | Propanoic acid, 3-[(23-azido-3,6,9,12,15,18,21-heptaoxatricos-1-yl)oxy]-, 2,3,5,6-tetrafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001110890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1818294-49-3 | |
| Record name | Propanoic acid, 3-[(23-azido-3,6,9,12,15,18,21-heptaoxatricos-1-yl)oxy]-, 2,3,5,6-tetrafluorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1818294-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[(23-azido-3,6,9,12,15,18,21-heptaoxatricos-1-yl)oxy]-, 2,3,5,6-tetrafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001110890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate](/img/structure/B3110943.png)
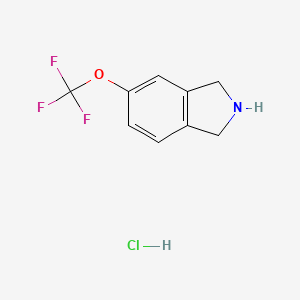
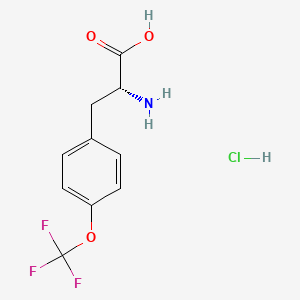
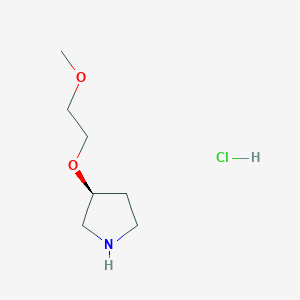
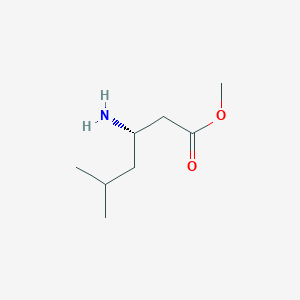
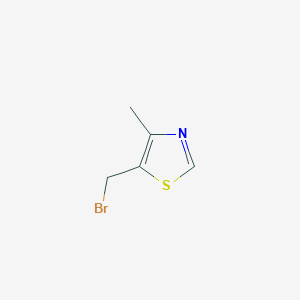
![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-N-methylacetamide](/img/structure/B3110990.png)
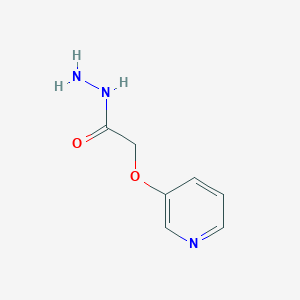
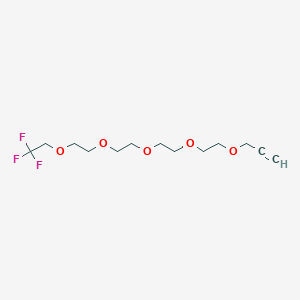

![tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3111034.png)
![tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid](/img/structure/B3111042.png)
